molecular formula C16H23N3O B11729731 N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B11729731
M. Wt: 273.37 g/mol
InChI Key: CPECSRJDBWOAGX-UHFFFAOYSA-N
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Description

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrazole ring, an ethoxyphenyl group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-ethoxybenzyl chloride with 3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
  • N-[(4-chlorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
  • N-[(4-fluorophenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Uniqueness

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C16H23N3O/c1-5-20-15-8-6-14(7-9-15)10-17-16-11-19(12(2)3)18-13(16)4/h6-9,11-12,17H,5,10H2,1-4H3

InChI Key

CPECSRJDBWOAGX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC2=CN(N=C2C)C(C)C

Origin of Product

United States

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